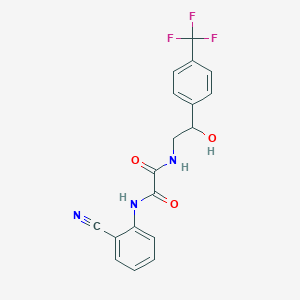![molecular formula C11H15N3O2S B2844304 N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide CAS No. 1118788-38-7](/img/structure/B2844304.png)
N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide is an organic compound that possesses a distinct structure characterized by a methylsulfanyl-substituted pyridine ring, an acetamide group, and a formamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate acyl chloride, which subsequently reacts with an amine to yield the desired compound. Reaction conditions typically involve mild temperatures and appropriate solvents such as dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction pathways but with optimized conditions for efficiency and yield. Large-scale production may involve continuous flow reactors and automated control systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the acetamide moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring is susceptible to nucleophilic substitution reactions, particularly at the position adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles including amines and thiols are commonly used in the reactions of this compound. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation of the methylsulfanyl group yields the corresponding sulfoxide or sulfone derivatives.
Reduction of the carbonyl group produces the corresponding alcohol or amine derivatives.
Nucleophilic substitution on the pyridine ring generates a variety of substituted pyridine derivatives.
Scientific Research Applications
N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include serving as a lead compound in drug discovery for diseases where its target pathways are implicated.
Industry: It can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound's formamido and acetamide groups may participate in hydrogen bonding and electrostatic interactions, stabilizing the binding to the target site. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparing N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide with similar compounds highlights its uniqueness:
Similar Compounds: Compounds like N-(2-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}ethyl)acetamide or N-(2-{[2-(methylsulfanyl)pyridin-3-yl]amino}ethyl)acetamide share structural motifs but differ in specific functional groups.
That's a deep dive into the world of this compound
Properties
IUPAC Name |
N-(2-acetamidoethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8(15)12-6-7-13-10(16)9-4-3-5-14-11(9)17-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPJZWOWHYKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
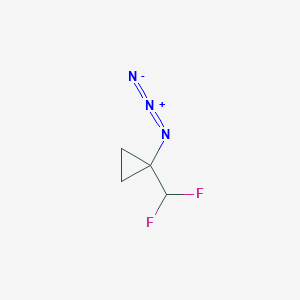
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)

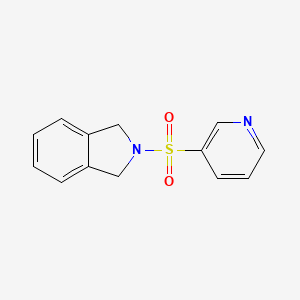
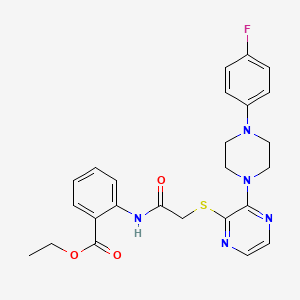
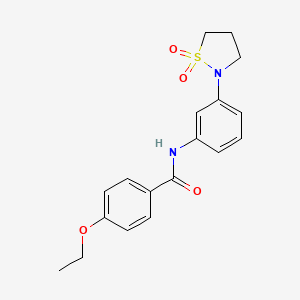
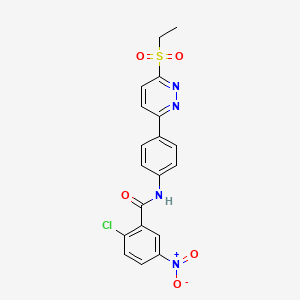

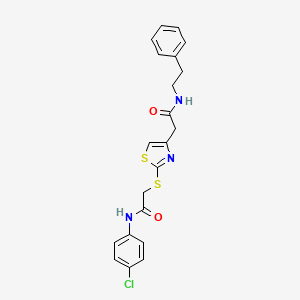

![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B2844239.png)

